molecular formula C10H16ClNS B2625541 2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine hydrochloride CAS No. 2126161-69-9

2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine hydrochloride

Cat. No.: B2625541
CAS No.: 2126161-69-9
M. Wt: 217.76
InChI Key: RPEZAENPNLKISP-UHFFFAOYSA-N
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Description

2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a methyl group and a thiophen-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine hydrochloride typically involves the reaction of thiophen-2-ylmethylamine with 2-methylpyrrolidine in the presence of hydrochloric acid. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the thiophene ring or modify the pyrrolidine ring.

    Substitution: The methyl group or the thiophen-2-ylmethyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Various halogenating agents or nucleophiles under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones of the thiophene ring.

    Reduction: Modified pyrrolidine derivatives.

    Substitution: New compounds with different functional groups replacing the methyl or thiophen-2-ylmethyl groups.

Scientific Research Applications

2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Methylthiophene: A simpler analog with only the thiophene ring and a methyl group.

    Thiophen-2-ylmethylamine: Lacks the pyrrolidine ring but contains the thiophene and methylamine groups.

    2-Methylpyrrolidine: Contains the pyrrolidine ring with a methyl group but lacks the thiophene moiety.

Uniqueness

2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine hydrochloride is unique due to the combination of the pyrrolidine ring and the thiophene moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-methyl-2-(thiophen-2-ylmethyl)pyrrolidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NS.ClH/c1-10(5-3-6-11-10)8-9-4-2-7-12-9;/h2,4,7,11H,3,5-6,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPEZAENPNLKISP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1)CC2=CC=CS2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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